
4-Benzyl-2,6-dichlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-2,6-dichlorophenol is an organic compound with the molecular formula C₁₃H₁₀Cl₂O It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by chlorine atoms, and a benzyl group is attached at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Benzyl-2,6-dichlorophenol can be synthesized through the chlorination of 4-benzylphenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of sulfuryl chloride (SO₂Cl₂) in the presence of a secondary amine has also been reported to produce high yields of 2,6-dichlorophenol derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 4-Benzyl-2,6-dichlorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Benzyl-2,6-dichlorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as an antiseptic or disinfectant.
Industry: It is used in the production of specialty chemicals and as a precursor for other industrial compounds
Mecanismo De Acción
The mechanism of action of 4-Benzyl-2,6-dichlorophenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and cell lysis. The compound’s phenolic structure allows it to denature proteins and disrupt enzymatic functions, contributing to its antimicrobial properties .
Comparación Con Compuestos Similares
2,6-Dichlorophenol: Similar structure but lacks the benzyl group.
4-Benzylphenol: Similar structure but lacks the chlorine atoms at positions 2 and 6.
2,4-Dichlorophenol: Chlorine atoms at different positions.
Uniqueness: 4-Benzyl-2,6-dichlorophenol is unique due to the presence of both the benzyl group and the chlorine atoms, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
38932-58-0 |
|---|---|
Fórmula molecular |
C13H10Cl2O |
Peso molecular |
253.12 g/mol |
Nombre IUPAC |
4-benzyl-2,6-dichlorophenol |
InChI |
InChI=1S/C13H10Cl2O/c14-11-7-10(8-12(15)13(11)16)6-9-4-2-1-3-5-9/h1-5,7-8,16H,6H2 |
Clave InChI |
NLZPGZAUQYVFHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC(=C(C(=C2)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15175687.png)
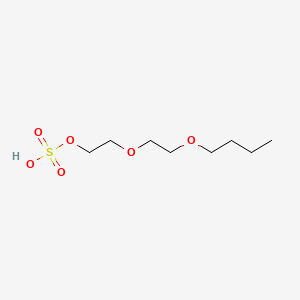
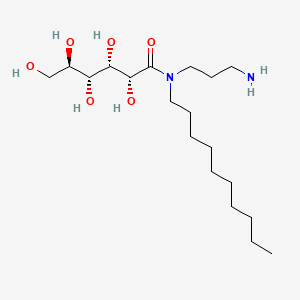


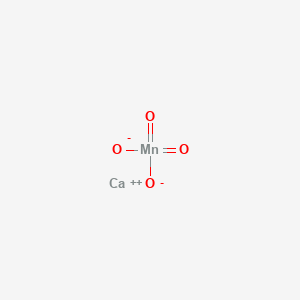
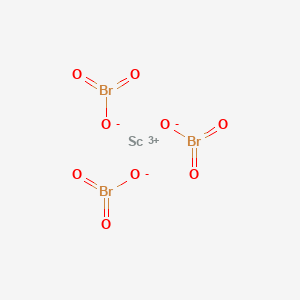
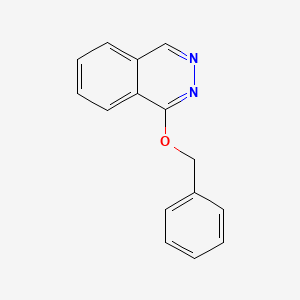

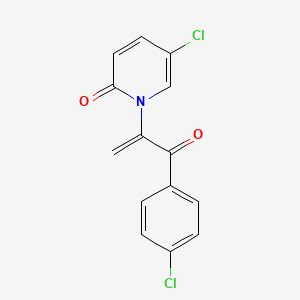
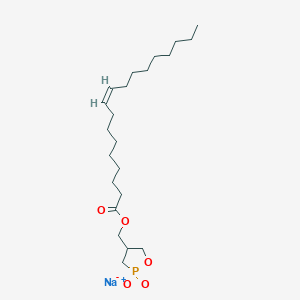
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-1-ethylpiperidin-1-ium bromide](/img/structure/B15175763.png)
![tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate](/img/structure/B15175771.png)

